molecular formula C12H14N2S B13269798 3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13269798
M. Wt: 218.32 g/mol
InChI Key: BCVRLYHCDOELQN-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H14N2S. It is a derivative of aniline, featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 3-methylaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylaniline attacks the carbonyl carbon of the bromoethanone, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
  • **2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
  • **4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
  • **N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Uniqueness

This compound is unique due to the presence of the methyl group at the 3-position of the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with molecular targets, potentially leading to different pharmacological profiles compared to its analogs .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-4-3-5-11(8-9)14-10(2)12-13-6-7-15-12/h3-8,10,14H,1-2H3

InChI Key

BCVRLYHCDOELQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=NC=CS2

Origin of Product

United States

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